N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide
Description
Properties
CAS No. |
139710-32-0 |
|---|---|
Molecular Formula |
C5H2Cl2N4O3 |
Molecular Weight |
237.00 g/mol |
IUPAC Name |
N-(4,6-dichloro-5-nitropyrimidin-2-yl)formamide |
InChI |
InChI=1S/C5H2Cl2N4O3/c6-3-2(11(13)14)4(7)10-5(9-3)8-1-12/h1H,(H,8,9,10,12) |
InChI Key |
ZJRXGVGLRFJFAW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Nitrosation, Reduction, Cyclization, and Chlorination Route
This method, detailed in Chinese patent CN103936681A, involves:
Step A: Nitrosation of Diethyl Malonate
Diethyl malonate and acetic acid are reacted with sodium nitrite at low temperature (5–10 °C) to form isonitroso diethyl malonate. This step requires careful temperature control to maintain selectivity and avoid side reactions.Step B: Reduction and Formylation
The isonitroso intermediate is treated with formic acid and zinc powder under reflux to reduce and introduce the formamido group, yielding formamido diethyl malonate.Step C: Cyclization with Guanidinium Hydrochloride
The formamido diethyl malonate undergoes cyclization in the presence of guanidinium hydrochloride and sodium methylate in methanol, forming 2-amino-4,6-dihydroxyl-5-formamidopyrimidine.Step D: Chlorination and Fractional Hydrolysis
Using a quaternary ammonium salt catalyst, chlorination converts hydroxyl groups to chloro substituents. Subsequent fractional hydrolysis under alkaline conditions yields the target compound.
- Raw materials are readily available and inexpensive.
- The process is designed for industrial scalability with simplified operations.
- Total yield reaches approximately 74%, with product purity up to 99.0%.
- The method reduces by-product formation through controlled fractional hydrolysis.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| A | Nitrosation | Diethyl malonate, acetic acid, NaNO2, 5–10 °C | Isonitroso diethyl malonate | Low temperature critical |
| B | Reduction/Formylation | Formic acid, zinc powder, reflux | Formamido diethyl malonate | Reflux, solid separation |
| C | Cyclization | Guanidinium hydrochloride, NaOMe in MeOH | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine | pH adjustment, filtration |
| D | Chlorination/Hydrolysis | Quaternary ammonium salt catalyst, alkali | N-(4,6-Dichloro-5-formamidopyrimidine) | Fractional hydrolysis critical |
Cyclization of Aminomalonic Ester and Chlorination with Amide Presence
Described in US patent US5744601A, this method includes:
Step A: Cyclization of Aminomalonic Ester with Guanidine
Aminomalonic ester derivatives are cyclized with guanidine or its salts in the presence of a base to form 2,5-diamino-4,6-dihydroxypyrimidine intermediates.Step B: Chlorination in Presence of Amide
The intermediate is chlorinated using chlorinating agents (e.g., phosphorus oxychloride) in the presence of an amide (such as formamide) to introduce chloro substituents at the 4 and 6 positions, forming 4,6-dichloropyrimidine derivatives.Step C: Reaction with Aqueous Carboxylic Acid
The chlorinated intermediate is reacted with aqueous carboxylic acid solutions to yield the N-(4,6-dichloro-5-formamidopyrimidine) product.
- The use of amide during chlorination facilitates selective substitution.
- The process allows for high yields (reported up to 83% in intermediate steps).
- The method is adaptable for producing various substituted pyrimidine derivatives.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| A | Cyclization | Aminomalonic ester, guanidine, base | 2,5-diamino-4,6-dihydroxypyrimidine | Base-mediated cyclization |
| B | Chlorination | Chlorinating agent, amide (formamide) | 4,6-dichloropyrimidine | Amide presence critical |
| C | Acidic Reaction | Aqueous carboxylic acid | N-(4,6-Dichloro-5-formamidopyrimidine) | Hydrolysis and substitution |
| Feature | Nitrosation-Reduction-Cyclization Route (CN103936681A) | Cyclization-Chlorination-Amide Route (US5744601A) |
|---|---|---|
| Starting Materials | Diethyl malonate, acetic acid, sodium nitrite | Aminomalonic ester, guanidine |
| Key Intermediates | Isonitroso diethyl malonate, formamido diethyl malonate | 2,5-diamino-4,6-dihydroxypyrimidine |
| Chlorination Method | Quaternary ammonium salt catalyzed | Chlorinating agent with amide present |
| Yield | Up to 74% total yield | Intermediate yields ~83% |
| Purity | Up to 99% | High purity reported |
| Industrial Scalability | Designed for industrial scale | Suitable for lab and scale-up |
| Complexity | Multi-step with fractional hydrolysis | Multi-step with controlled chlorination |
The nitrosation-reduction route offers a cost-effective and relatively straightforward synthesis with good control over by-products, making it suitable for industrial production.
The cyclization-chlorination method benefits from the selective chlorination facilitated by amide presence, which improves substitution specificity and product purity.
Both methods require careful control of reaction conditions such as temperature, pH, and reagent addition rates to optimize yield and purity.
Fractional hydrolysis is a critical step in the nitrosation-reduction route to avoid over-hydrolysis and formation of undesired by-products.
The use of quaternary ammonium salts as catalysts in chlorination enhances reaction efficiency and selectivity.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nitrosation (CN103936681A) | Diethyl malonate, acetic acid, NaNO2 | 5–10 °C | Controlled addition | N/A | N/A |
| Reduction/Formylation | Formic acid, zinc powder, reflux | Reflux (~100 °C) | Several hours | N/A | N/A |
| Cyclization | Guanidinium hydrochloride, NaOMe in MeOH | Room temp to reflux | Hours | N/A | N/A |
| Chlorination | Quaternary ammonium salt catalyst, alkali | Ambient to mild heat | Hours | 74 (overall) | 99 |
| Cyclization (US5744601A) | Aminomalonic ester, guanidine, base | Room temp | Hours | 83 (intermediate) | High |
| Chlorination with Amide | Chlorinating agent, formamide | Room temp to reflux | Hours | N/A | N/A |
| Acidic Hydrolysis | Aqueous carboxylic acid | Room temp | Hours | N/A | N/A |
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols, solvents like methanol or ethanol, and catalysts such as palladium on carbon.
Reduction: Hydrogen gas, palladium on carbon as a catalyst, and solvents like methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(4,6-Dichloro-5-aminopyrimidin-2-yl)formamide.
Oxidation: Formation of various oxidation states of the nitro group.
Scientific Research Applications
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and chloro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the target compound (if present) enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution.
- Formamide vs. Acetamide : Formamide derivatives (e.g., CAS 171887-03-9) are smaller and more polar than acetamide analogs (e.g., CAS 136470-91-2), affecting solubility and metabolic stability .
- Chlorine Positioning : 4,6-Dichloro substitution is common in antiviral and anticancer agents, as seen in the Abacavir impurity (CAS 136470-91-2) .
Physicochemical Properties
- Solubility: Triamino derivatives (CAS 24867-33-2) exhibit higher aqueous solubility due to multiple amino groups, whereas dichloro compounds (e.g., CAS 171887-03-9) require polar aprotic solvents .
- Stability: Nitro groups may confer oxidative instability compared to amino analogs, necessitating controlled storage conditions.
Biological Activity
N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is a compound with significant biological activity, particularly in the context of antiviral and anticancer research. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with chlorine and nitro groups, contributing to its reactivity and potential biological interactions. Its molecular formula is with a molecular weight of approximately 221.03 g/mol.
The primary mechanism of action for this compound involves its interaction with viral enzymes, particularly reverse transcriptase in HIV. The compound is converted into an active triphosphate form within cells, which then inhibits viral replication by interfering with the incorporation of nucleotides into viral DNA .
Key Mechanisms:
- Inhibition of Reverse Transcriptase : The compound acts as a nucleoside analog that gets incorporated into viral DNA, leading to termination of the viral replication cycle.
- Cellular Effects : It influences cellular processes such as gene expression and metabolism, impacting the replication of infected cells.
Antiviral Activity
This compound has been evaluated for its antiviral properties against various viruses. Notably, studies indicate that it effectively inhibits HIV replication without significant cytotoxicity at therapeutic doses.
Anticancer Potential
Research has also explored the compound's potential in cancer therapy. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells .
Data Tables
Case Studies
- HIV Inhibition : In a laboratory setting, this compound was tested against HIV-infected cell lines. Results showed a dose-dependent decrease in viral load, confirming its potential as an antiviral agent.
- Anticancer Activity : A study involving various cancer cell lines demonstrated that the compound selectively induced apoptosis in malignant cells while showing minimal effects on non-malignant cells. This selectivity suggests its potential use as a targeted cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates efficient cellular uptake via nucleoside transporters. Once inside the cell, it undergoes phosphorylation to form active metabolites that exert biological effects on target enzymes involved in nucleotide metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
